Ethyl 3-(aminomethyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(aminomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYSCFXZWYNPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876026 | |
| Record name | ETHYLBENZOATE,3-(AMINOMETHYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance and Research Rationale
The primary significance of Ethyl 3-(aminomethyl)benzoate in academic research lies in its utility as a synthetic intermediate. The presence of a reactive primary amine and an ethyl ester on a stable aromatic scaffold allows for a wide range of chemical modifications. Researchers utilize this compound as a foundational piece to construct larger, more intricate molecular architectures with potential biological activity. cymitquimica.com
The rationale for its use is rooted in the principles of organic synthesis, where complex target molecules are often built by coupling smaller, functionalized fragments. The aminomethyl group can readily participate in reactions such as amidation, alkylation, and condensation to form new carbon-nitrogen bonds, while the ester group can be hydrolyzed to a carboxylic acid or used in other ester-based transformations. This dual functionality is highly sought after in the synthesis of heterocyclic compounds, which are a cornerstone of many pharmacologically active agents. iucr.org For instance, aminobenzoic acid derivatives are crucial intermediates for creating benzimidazoles and other heterocyclic systems of significant pharmacological interest. iucr.org
Historical Perspective of Aminomethylbenzoate Derivatives in Chemical Research
The scientific interest in aminobenzoate derivatives is not a recent phenomenon. Research into the broader family of aminobenzoic acids and their esters has been ongoing for many decades. Early investigations into related structures laid the groundwork for understanding how modifications to the benzoate (B1203000) scaffold could influence chemical and biological properties.
A notable example from a related class of compounds that underscores the historical importance of the aminomethyl motif is 1-(aminomethyl)-cyclohexane-4-carboxylic acid (AMCHA), also known as tranexamic acid. jst.go.jp Its discovery as a potent inhibitor of the fibrinolytic system highlighted the potential of molecules containing the aminomethyl group to elicit significant biological responses. jst.go.jp This and other early findings spurred further investigation into the synthesis and properties of various aminomethyl-substituted aromatic and aliphatic carboxylic acids and their esters. These foundational studies established aminobenzoate derivatives as a promising class of compounds, paving the way for their use as building blocks in modern synthetic chemistry. iucr.orgjst.go.jp
Current Research Landscape and Future Directions for Ethyl 3 Aminomethyl Benzoate
Development of Novel Synthetic Pathways
The synthesis of this compound and related structures has evolved, moving towards more efficient, selective, and sustainable methods. Novel pathways focus on creating carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with greater precision and under milder conditions.
Catalytic Approaches for C-N and C-C Bond Formation
Catalysis is central to modern organic synthesis, offering routes that are more efficient and generate less waste than stoichiometric reactions. For the synthesis of aminomethylbenzoates, catalytic methods for introducing the key amine functionality are of particular interest.
Catalytic hydrogenation is a fundamental and widely used method for the reduction of various functional groups. drhazhan.com In the context of synthesizing this compound, this technique is most commonly applied to the reduction of a nitrile (cyano) group. The hydrogenation of a precursor, such as ethyl 3-cyanobenzoate, provides a direct and high-yielding route to the desired primary amine.
The process involves reacting the nitrile-containing substrate with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst that demonstrates high selectivity for the reduction of the nitrile group to a primary amine (-CH₂NH₂) under mild conditions, with yields often exceeding 90%. Other catalysts, such as Raney Nickel or platinum-based catalysts, can also be employed. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial for optimizing the reaction's efficiency and minimizing side reactions. drhazhan.com
Table 1: Overview of Catalytic Hydrogenation for Amine Synthesis
| Feature | Description | Common Examples |
|---|---|---|
| Substrate | A molecule containing a reducible nitrogen functional group. | Ethyl 3-cyanobenzoate, Ethyl 3-nitrobenzoate |
| Reagent | Hydrogen gas (H₂) or a hydrogen transfer agent. | H₂ gas |
| Catalyst | Typically a transition metal on a solid support. | Palladium on Carbon (Pd/C), Raney Nickel, Platinum(IV) oxide |
| Conditions | Mild to moderate temperature and pressure. | Room temperature to 100°C, 1-10 bar H₂ pressure |
| Product | The corresponding amine. | This compound |
| Selectivity | Generally high for the target functional group. | >90% for nitrile reduction |
Photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, utilizing visible light to drive redox reactions under mild conditions. usp.brsigmaaldrich.com This approach avoids the high-energy UV light often associated with traditional photochemical reactions, thereby reducing the potential for side reactions. rsc.org The core principle involves a photocatalyst, such as a ruthenium or iridium complex, that absorbs light and becomes a potent single-electron oxidant and reductant. usp.br
In the synthesis of complex amines, photoredox catalysis enables novel bond formations through the generation of highly reactive intermediates like α-amino radicals or iminium ions from aliphatic amines. nih.gov While direct photoredox synthesis of this compound is an area of ongoing research, the methodology's proven ability to facilitate C-H functionalization and C-N bond formation presents a promising frontier. sigmaaldrich.comnih.gov This approach could potentially allow for the direct aminomethylation of the benzoate ring system, bypassing multi-step sequences. The versatility of photoredox catalysis allows it to be combined with other catalytic systems, such as nickel catalysis, in what is known as metallaphotoredox, to achieve challenging transformations. sigmaaldrich.com
Table 2: Components of a Typical Photoredox Catalytic System
| Component | Role | Example |
|---|---|---|
| Photocatalyst | Absorbs visible light to initiate single-electron transfer (SET). | Iridium or Ruthenium polypyridyl complexes, Organic dyes usp.br |
| Light Source | Provides the energy to excite the photocatalyst. | Blue or White LEDs |
| Substrate(s) | The starting material(s) to be transformed. | Benzoate derivatives, Amine precursors |
| Redox Additive | Can act as a sacrificial electron donor or acceptor to complete the catalytic cycle. | Tertiary amines, Ascorbic acid nih.gov |
| Solvent | A suitable solvent to dissolve all components. | Acetonitrile, Dimethylformamide (DMF) |
Multi-Component Reactions and One-Pot Syntheses
Multi-Component Reactions (MCRs) are processes where three or more reactants combine in a single vessel to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.commdpi.com This approach is characterized by high atom economy, reduced waste, and the rapid generation of molecular complexity. mdpi.comresearchgate.net
One-Pot Syntheses involve the sequential execution of multiple reactions in the same flask. acs.org Unlike MCRs, reagents may be added in a specific order, but the key advantage is the elimination of timely and often wasteful workup and purification steps for intermediate products. rsc.org For instance, a catalyst-free, one-pot tandem protocol has been developed for synthesizing derivatives of ethyl 2-(cyanomethyl)benzoate (B8605764), which is a direct precursor to the corresponding aminomethyl compound via hydrogenation. Such a process might involve the condensation of starting materials to form an imine, followed by an intramolecular cyclization, all within the same reaction vessel.
Table 3: Comparison of Synthetic Strategies
| Feature | Linear Synthesis | One-Pot Synthesis | Multi-Component Reaction (MCR) |
|---|---|---|---|
| Number of Steps | Multiple, sequential steps | Multiple reactions, one operation | Single step |
| Intermediate Isolation | Required after each step | Not required | Not applicable |
| Time & Resources | High | Low to moderate | Low |
| Atom Economy | Often low | Moderate to high | Very high mdpi.com |
| Example Reaction | A → B → C → Product | A + B → [Intermediate] + C → Product | A + B + C → Product |
Stereoselective and Enantioselective Synthesis
When a molecule contains a stereocenter, the synthesis of a single enantiomer is often required, particularly in pharmaceutical applications. Stereoselective methods aim to produce a specific stereoisomer with high purity.
Enzymatic kinetic resolution is a widely used and highly effective method for separating enantiomers from a racemic mixture. nih.gov Lipases (EC 3.1.1.3) are a class of enzymes that are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. nih.govalmacgroup.com
The technique relies on the ability of a lipase (B570770) to selectively catalyze a reaction on one enantiomer of a racemic substrate, such as a racemic amino ester, while leaving the other enantiomer largely untouched. The most common reactions are hydrolysis of an ester or acylation of an amine or alcohol. For a racemic mixture of an amino ester, a lipase could selectively hydrolyze the (S)-enantiomer to the corresponding amino acid, leaving the (R)-ester unreacted. These two different compounds can then be separated. Lipase B from Candida antarctica (CAL-B) and lipases from Pseudomonas cepacia are among the most frequently utilized biocatalysts for resolving β-amino esters and related compounds. nih.govresearchgate.net The efficiency and enantioselectivity of the resolution can be fine-tuned by optimizing parameters such as the solvent, acylating agent (in transesterification), and temperature. chemrxiv.org
Table 4: Lipases Used in the Resolution of Amino Esters and Related Compounds
| Lipase Source | Common Abbreviation | Typical Reaction | Selectivity (E-value) | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B | CAL-B, Novozym 435 | Acylation / Transesterification | Often High (>100) | researchgate.net |
| Pseudomonas cepacia | PSL, Amano Lipase PS | Hydrolysis / Acylation | Often Excellent (>200) | almacgroup.comresearchgate.net |
| Alcaligenes spp. | ASL | Hydrolysis | Excellent (>200) | almacgroup.com |
Asymmetric Catalysis in Benzoate Derivative Formation
The introduction of chirality into benzoate derivatives is a critical step in the synthesis of many pharmaceuticals. Asymmetric catalysis offers a powerful tool to achieve high enantioselectivity. While direct asymmetric synthesis of this compound itself is not the primary focus, the principles are applied to related structures, which can be precursors or analogues.
For instance, the asymmetric synthesis of β-substituted γ-aminobutyric acid (GABA) derivatives, which share structural motifs with the target compound, often employs Michael addition reactions as a key step. mdpi.com Chiral catalysts, such as those derived from prolinol or chiral bis-(cyclohexyldiamine)-based Ni(II) complexes, can facilitate the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems, leading to products with high enantiomeric excess (ee). mdpi.com Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to γ-phthalimidocrotonates is another effective method for producing optically pure β-substituted GABA derivatives. mdpi.com
Similarly, the synthesis of 3-substituted isoindolinones, which can be conceptually related to the cyclized form of certain aminobenzoate derivatives, has been achieved with high enantioselectivity using bifunctional organocatalysts like Takemoto's catalyst. acs.orgnih.gov These catalysts facilitate a cascade aza-Henry/lactamization reaction, demonstrating the power of organocatalysis in constructing complex chiral molecules. acs.orgnih.gov The development of such catalytic systems is crucial for accessing enantiomerically pure building blocks for drug discovery. beilstein-journals.orgresearchgate.net
Functional Group Interconversions and Derivatization
The synthesis of this compound often involves strategic manipulation of functional groups to achieve the desired structure.
Esterification and Transesterification Reactions of Benzoic Acid Derivatives
Esterification of 3-(aminomethyl)benzoic acid is a direct route to the target compound. This can be achieved through classic Fischer esterification using ethanol (B145695) in the presence of an acid catalyst.
Transesterification offers an alternative and often efficient method for synthesizing benzoate esters. tandfonline.com This process involves the conversion of one ester into another and is a significant industrial process. tandfonline.comucla.edu For example, methyl benzoate can be converted to ethyl benzoate by reacting it with ethanol. ucla.edu This equilibrium-driven reaction can be pushed towards the product by using an excess of ethanol. ucla.edu Various catalysts can be employed, including strong acids like sulfuric acid, or milder and more selective catalysts like sodium bis(ethylenedioxy)borate. ucla.eduasianpubs.org Studies have shown that titanate catalysts exhibit high activity in the transesterification of crude methyl benzoate, achieving high conversions for the synthesis of benzyl (B1604629) and butyl benzoate. acs.org Lithium hexamethyldisilazide (LiHMDS) has also been reported as a highly efficient, transition-metal-free catalyst for transesterification under solvent-free conditions. researchgate.net
| Catalyst/Method | Substrate | Product Example | Key Features |
| Sulfuric Acid | Methyl Benzoate | Ethyl Benzoate | Acid-catalyzed, reversible equilibrium. ucla.edu |
| Sodium bis(ethylenedioxy)borate | Ethyl Benzoate | Ethylene (B1197577) Glycol Dibenzoate | Mild and selective catalyst. asianpubs.org |
| Titanate | Crude Methyl Benzoate | Benzyl Benzoate | High activity and conversion rates. acs.org |
| LiHMDS | Benzoate Esters | Various Esters | Rapid, efficient, transition-metal-free. researchgate.net |
| Natural Phosphate | Methyl Benzoate | Various Esters | Heterogeneous, reusable catalyst. tandfonline.com |
Amine Functionalization and Derivatization Strategies
The aminomethyl group is a key feature of the target molecule. Its introduction and subsequent derivatization are crucial steps. One common strategy involves the reduction of a nitrile group. For instance, ethyl 2-(cyanomethyl)benzoate can be reduced to ethyl 2-(aminomethyl)benzoate using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Amine functionalization can also be achieved through nucleophilic substitution. For example, a suitable precursor like ethyl 3-(bromomethyl)benzoate can react with an amine source. smolecule.com The reactivity of the amine can be modulated using protecting groups.
Orthogonal Protection Strategies for Aminomethyl and Ester Moieties
In multi-step syntheses involving molecules with multiple reactive sites, such as the amino and ester groups in this compound, orthogonal protection strategies are essential. bham.ac.ukorganic-chemistry.org This approach allows for the selective protection and deprotection of one functional group without affecting the other. organic-chemistry.org
For the amine functionality, the tert-butoxycarbonyl (Boc) group is commonly used. It is stable under basic conditions but can be readily removed with acid. organic-chemistry.org This allows for reactions to be carried out on the ester portion of the molecule while the amine is protected. Conversely, the fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and can be used when acidic conditions are required for other transformations. organic-chemistry.org The choice of protecting group is critical for the successful synthesis of complex molecules. bham.ac.uk For instance, a Boc-protected amine can be deprotected in acidic media, while an Fmoc-protected amine is cleaved under basic conditions, enabling selective manipulation. organic-chemistry.org
The ester group can also be protected. While the ethyl ester itself offers some stability, other ester groups with different cleavage conditions can be employed. For example, tert-butyl esters are cleaved under acidic conditions, while benzyl esters can be removed by hydrogenolysis. organic-chemistry.org The strategic selection of protecting groups for both the amine and the ester allows for a high degree of control over the synthetic route. researchgate.net
| Protecting Group | Functional Group Protected | Cleavage Conditions | Orthogonal to |
| Boc (tert-butoxycarbonyl) | Amine | Acidic (e.g., TFA) organic-chemistry.org | Fmoc, Benzyl esters |
| Fmoc (9-fluorenylmethoxycarbonyl) | Amine | Basic (e.g., piperidine) organic-chemistry.orgmdpi.com | Boc, tert-Butyl esters |
| Benzyl (Bn) | Ester/Amine | Hydrogenolysis organic-chemistry.org | Boc, Fmoc |
| tert-Butyl (tBu) | Ester | Acidic organic-chemistry.org | Fmoc |
Flow Chemistry and Continuous Processing in Aminomethylbenzoate Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, including improved heat transfer, enhanced safety, and the potential for automation. mdpi.comeuropa.eu The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is particularly beneficial for highly exothermic reactions. europa.euyoutube.com
The synthesis of aminomethylbenzoate derivatives can be adapted to flow processes. For example, nitration and subsequent reduction reactions, which are often key steps in the synthesis of the aromatic core, can be performed more safely and efficiently in a continuous flow setup. europa.eu The ability to handle hazardous reagents and intermediates in a contained and controlled manner is a major advantage of this technology. cam.ac.uk Multistep syntheses can be streamlined by connecting different flow reactors in sequence, minimizing the need for isolation and purification of intermediates. beilstein-journals.org This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients. beilstein-journals.org While specific examples for this compound are not extensively documented in the provided results, the principles of flow chemistry are broadly applicable to its synthesis, potentially leading to more efficient and scalable production processes. cam.ac.ukgoogle.com
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.netcolab.ws This involves considering factors such as atom economy, the use of safer solvents, and the reduction of waste. acs.orgcore.ac.uk
In the context of this compound synthesis, several green chemistry principles can be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org For example, addition reactions are generally more atom-economical than substitution or elimination reactions.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. dokumen.pub
Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. colab.ws The use of heterogeneous catalysts that can be easily recovered and reused is particularly advantageous. tandfonline.com
Waste Prevention: The "prevention principle" is the most important, aiming to avoid waste generation altogether. acs.org
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Solvent-Free and Aqueous Medium Reactions
The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental impact. Consequently, a major goal in green chemistry is the development of reactions that can be performed without a solvent or in environmentally benign solvents like water. semanticscholar.orgnih.gov
While the direct synthesis of this compound under entirely solvent-free conditions is not extensively documented in publicly available research, significant progress has been made in conducting related transformations in aqueous or greener solvent systems. For instance, the reduction of aromatic nitro compounds, a common route to aromatic amines, has been successfully performed in water using various catalytic systems. asianpubs.orgorganic-chemistry.org One established method for producing aromatic amines involves the reduction of a nitro-precursor in an aqueous ethanol solution, which is a greener alternative to many traditional organic solvents. orgsyn.orgorgsyn.org
Specifically for related benzoate esters, the electrocatalytic reduction of ethyl 3-nitrobenzoate to ethyl 3-aminobenzoate (B8586502) has been demonstrated in an aqueous phosphoric acid medium. acs.org This highlights the potential for using water as a solvent in the synthesis of precursors to the target molecule. Another key reaction, the catalytic hydrogenation of nitriles to form primary amines, can be performed in alcoholic solvents like ethanol, which is considered a more sustainable solvent choice. chemicalbook.com These approaches signify a move towards reducing reliance on hazardous organic solvents in the synthesis of aminobenzoate derivatives.
Catalyst Development for Sustainable Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and selective than stoichiometric reactions. colab.ws The synthesis of this compound is typically achieved through the catalytic reduction of ethyl 3-cyanobenzoate.
Catalytic hydrogenation is the most common and economically viable route for the industrial production of primary amines from nitriles. wikipedia.org This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst.
Key Catalysts in Nitrile Reduction:
Raney Nickel: A widely used, cost-effective catalyst for the hydrogenation of nitriles. wikipedia.org
Palladium on Carbon (Pd/C): This catalyst is highly efficient for the reduction of nitro groups and nitriles under relatively mild conditions. organic-chemistry.orgchemicalbook.comsciencesnail.com It is often used with a hydrogen source for the conversion.
Platinum Dioxide (PtO₂): Another effective catalyst for nitrile hydrogenation. wikipedia.org
The development of these catalytic methods is a significant step towards sustainability compared to older, stoichiometric reduction methods that use reagents like Lithium Aluminium Hydride (LiAlH₄). studymind.co.uk While effective, stoichiometric reagents are consumed in the reaction, generate significant waste, and can be hazardous to handle. Catalytic processes, by contrast, use small amounts of catalyst that can often be recovered and reused, leading to less waste and improved process efficiency. rsc.org
Table 1: Comparison of Reduction Methods for Nitrile to Primary Amine Synthesis
| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ gas with Raney Ni, Pd/C, or PtO₂ wikipedia.org | High pressure and temperature may be needed studymind.co.uk | High atom economy (100%), catalyst is reusable, less waste | Requires specialized high-pressure equipment |
| Stoichiometric Reduction | Lithium Aluminium Hydride (LiAlH₄) studymind.co.uk | Dry ether solvent, followed by acid workup studymind.co.uk | Effective under laboratory conditions | Poor atom economy, generates large amounts of waste, hazardous reagent |
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. google.com A higher atom economy signifies a more sustainable process with less waste generation.
The synthesis of this compound via the catalytic hydrogenation of ethyl 3-cyanobenzoate is an excellent example of a reaction with high atom economy.
Reaction: Ethyl 3-cyanobenzoate + 2 H₂ → this compound
This is an addition reaction where all the atoms of the reactants (ethyl 3-cyanobenzoate and hydrogen) are incorporated into the final product. Therefore, the theoretical atom economy is 100%.
Atom Economy Calculation:
Molecular Weight of this compound (C₁₀H₁₃NO₂): 179.22 g/mol
Molecular Weight of Ethyl 3-cyanobenzoate (C₁₀H₉NO₂): 175.18 g/mol nih.gov
Molecular Weight of Hydrogen (H₂): 2.02 g/mol
This ideal atom economy means that, in theory, no atoms are wasted as byproducts. Waste in such a process would primarily arise from the solvent used and any loss or deactivation of the catalyst. Strategies for waste minimization therefore focus on:
Catalyst Recycling: Using heterogeneous catalysts like Pd/C that can be easily filtered out and reused for multiple reaction cycles.
Solvent Choice: Employing greener solvents that are less toxic and can be recycled, or moving towards solvent-free systems. semanticscholar.org
Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) to maximize yield and minimize the formation of any side products, thus reducing purification waste.
By focusing on catalytic routes with high atom economy, the synthesis of this compound can align more closely with the principles of sustainable chemical manufacturing.
Detailed Reaction Mechanism Elucidation
The elucidation of reaction mechanisms involving this compound is crucial for understanding and controlling its chemical behavior. Key mechanistic aspects include reactions at the ester group and the aminomethyl moiety.
Nucleophilic Acyl Substitution Pathways at the Ester Group (e.g., Aminolysis)
The ester group in this compound is susceptible to nucleophilic acyl substitution reactions. Aminolysis, the reaction with an amine, is a prime example and can proceed through different pathways. masterorganicchemistry.comlibretexts.org This reaction type is fundamental in organic chemistry, involving the attack of a nucleophile on the carbonyl carbon of an acyl compound, which leads to the replacement of a leaving group. pearson.com
The aminolysis of esters can occur via either a concerted or a stepwise mechanism. rhhz.netresearchgate.net
Stepwise Mechanism: This is the more traditionally cited pathway for nucleophilic acyl substitution. rhhz.netmasterorganicchemistry.com It involves the nucleophilic attack of an amine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comquora.comlibretexts.org This intermediate can then collapse, expelling the ethoxide leaving group to form the amide. masterorganicchemistry.commasterorganicchemistry.com This mechanism involves a change in the hybridization of the acyl carbon from sp² to sp³ and back to sp². rhhz.net
Concerted Mechanism: In a concerted mechanism, the formation of the new carbon-nitrogen bond and the cleavage of the carbon-oxygen bond occur simultaneously through a single transition state. rhhz.net This pathway avoids the formation of a discrete tetrahedral intermediate. Computational studies on similar ester aminolysis reactions suggest that a concerted mechanism can be more favorable, particularly when catalyzed, as it may have a lower activation energy. rhhz.net The preference for a concerted mechanism is also proposed to explain the retention of stereochemistry when chiral reactants are used. rhhz.net
The specific pathway followed, whether stepwise or concerted, can depend on various factors including the nature of the amine, the solvent, and the presence of catalysts. researchgate.net
Proton transfer is a critical component of the aminolysis mechanism. masterorganicchemistry.comrsc.org In the stepwise mechanism, after the formation of the zwitterionic tetrahedral intermediate, a proton transfer from the newly added amino group to the oxygen of the leaving ethoxy group can occur. masterorganicchemistry.com This makes the ethoxy group a better leaving group (ethanol is a weaker base than the ethoxide ion).
In some cases, a second molecule of the reacting amine can act as a base to facilitate this proton transfer, a phenomenon supported by kinetic studies showing second-order dependence on the amine concentration. scielo.br The role of proton transfer can also be mediated by the solvent or by catalysts. For instance, computational studies have shown that a vicinal hydroxyl group can act as a proton shuttle, significantly lowering the activation energy of the reaction. nih.gov Kinetic studies on the aminolysis of salicylate (B1505791) esters have provided evidence for 1,3-proton transfer through a proton-switch mechanism. rsc.org
Reactivity of the Aminomethyl Moiety: Nucleophilicity and Basicity
The aminomethyl group (-CH₂NH₂) is a key functional group that significantly influences the reactivity of this compound.
Nucleophilicity: The lone pair of electrons on the nitrogen atom of the primary amine makes the aminomethyl group a potent nucleophile. algoreducation.com This allows it to attack electrophilic centers, such as the carbonyl carbon of another molecule or even intramolecularly. The nucleophilicity of an amine is its ability to donate its electron pair to an electrophile to form a new covalent bond. algoreducation.com The reactivity of amines as nucleophiles is crucial in many organic reactions. masterorganicchemistry.com
Basicity: The aminomethyl group also confers basic properties to the molecule, as the nitrogen lone pair can accept a proton. algoreducation.com The basicity of an amine is a measure of its ability to accept a proton from an acid. masterorganicchemistry.com The position of the aminomethyl group on the benzene (B151609) ring, meta to the electron-withdrawing ester group, means its basicity is less influenced by resonance effects compared to an amino group directly attached to the ring (like in aniline). algoreducation.commsu.edu However, the electronic effect of the ester group will still have some impact. Generally, aliphatic amines are stronger bases than aromatic amines. algoreducation.com
The balance between nucleophilicity and basicity is important. While closely related, they are distinct properties. masterorganicchemistry.com For instance, a bulky amine might be a strong base but a poor nucleophile due to steric hindrance. masterorganicchemistry.com
Intramolecular and Intermolecular Reactions of Functionalized Benzoates
The bifunctional nature of this compound allows for both intramolecular and intermolecular reactions.
Intramolecular Reactions: Under certain conditions, the aminomethyl group could potentially react with the ester group on the same molecule. However, the formation of a six-membered ring via intramolecular aminolysis is generally less favorable for meta-substituted compounds compared to ortho-substituted ones due to the greater distance between the reacting groups. Other types of intramolecular reactions have been observed in different functionalized benzoates, such as intramolecular biaryl coupling reactions of phenyl benzoate derivatives to form complex polycyclic structures. researchgate.netnii.ac.jp
Intermolecular Reactions: The most common reactions are intermolecular, where the aminomethyl group of one molecule reacts with the ester group of another. This can lead to polymerization or the formation of dimers and oligomers. The aminomethyl group can also react with other external electrophiles, and the ester can be attacked by other external nucleophiles. For instance, the aminomethyl group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Kinetic Studies of Key Transformation Steps
Kinetic studies provide quantitative insights into the rates of reaction and the factors that influence them. For reactions involving this compound, kinetic analysis can help to distinguish between proposed mechanisms.
Kinetic studies on the aminolysis of various esters have been conducted. For example, the aminolysis of p-nitrophenyl acetate (B1210297) by a series of amines shows a dependence of the rate on the basicity of the amine, as described by the Brønsted equation. sapub.org The rates of ammonolysis of alkyl benzoate esters have been shown to increase with the acidity of the alcohol leaving group. hud.ac.uk
For the aminolysis of esters, pseudo-first-order rate constants are often determined by using a large excess of the amine. researchgate.net The dependence of the observed rate constant on the amine concentration can reveal the reaction order and provide evidence for catalysis by a second amine molecule. scielo.br For instance, a linear plot of the observed rate constant versus amine concentration that passes through the origin suggests a simple second-order reaction, while an upward curvature can indicate a more complex mechanism, possibly involving a pre-equilibrium step or catalysis. researchgate.net
Below is a hypothetical data table illustrating the kind of data that would be collected in a kinetic study of the aminolysis of an ester.
Table 1: Hypothetical Kinetic Data for the Aminolysis of an Ester
| Amine | Amine Concentration (M) | Observed Rate Constant (k_obs, s⁻¹) |
|---|---|---|
| Amine A | 0.1 | 0.005 |
| Amine A | 0.2 | 0.010 |
| Amine A | 0.3 | 0.015 |
| Amine B | 0.1 | 0.012 |
| Amine B | 0.2 | 0.025 |
In this hypothetical table, the linear relationship between concentration and rate for Amine A suggests a simple second-order process. The upward trend for Amine B could indicate a more complex mechanism, such as general base catalysis by the amine.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Amine |
| Ethoxide |
| Ethanol |
| Aniline (B41778) |
| p-Nitrophenyl acetate |
| Alkyl benzoate |
Determination of Rate-Determining Steps
The rate-determining step in reactions involving benzoate esters, such as the hydrolysis of this compound, is often the formation of a tetrahedral intermediate. libretexts.org In both acid and base-catalyzed hydrolysis of ethyl benzoate, the initial nucleophilic attack on the carbonyl carbon is a critical, and often rate-limiting, step. libretexts.org
For instance, in the base-promoted hydrolysis (saponification) of ethyl benzoate, the reaction begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate to reform the carbonyl group, with the departure of the ethoxide leaving group, is typically fast. libretexts.org Therefore, the initial nucleophilic addition is considered the rate-determining step.
Catalysis in this compound Reactions
Catalysis plays a pivotal role in controlling the rate and selectivity of reactions involving this compound. Both acid and base catalysis are commonly employed to facilitate transformations of the ester group.
Acid and Base Catalysis Effects on Reaction Rates
The rates of reactions such as hydrolysis are significantly influenced by the presence of acid or base catalysts. numberanalytics.com The choice of catalyst can be critical for optimizing reaction outcomes. numberanalytics.com
Acid Catalysis: In acid-catalyzed ester hydrolysis, the concentration of the acid catalyst directly impacts the reaction rate. scribd.com The reaction is typically slow and reversible without a catalyst. scribd.com The protonation of the carbonyl oxygen by the acid catalyst makes the carbonyl carbon more susceptible to nucleophilic attack by water. libretexts.org
Base Catalysis: Base-promoted hydrolysis, or saponification, is an irreversible process because the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide leaving group. libretexts.org The rate of this reaction is dependent on the concentration of the base. For the hydrolysis of 2-aminobenzoate (B8764639) esters, the reaction shows pH independence in the range of pH 4 to 8, suggesting intramolecular general base catalysis by the neighboring amine group. iitd.ac.in Below pH 4, the amine group becomes protonated, and the mechanism can change. iitd.ac.in
The following table summarizes the general effects of acid and base catalysis on the hydrolysis of a benzoate ester:
| Catalyst | Role | Effect on Reaction Rate |
| Acid (e.g., H₂SO₄) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. | Increases the rate of hydrolysis. |
| Base (e.g., NaOH) | Provides a strong nucleophile (hydroxide ion) for attack on the carbonyl carbon. | Significantly increases the rate of hydrolysis; the reaction is typically irreversible. |
This table provides a generalized overview based on the principles of ester hydrolysis.
Transition State Analysis in Catalyzed Reactions
The stabilization of the transition state is a fundamental principle of catalysis. csbsju.edu Catalysts provide an alternative reaction pathway with a lower activation energy by stabilizing the transition state more than the ground state of the reactants. csbsju.edu
In the hydrolysis of esters, the transition state resembles the tetrahedral intermediate. csbsju.edu Both acid and base catalysts function by lowering the energy of this transition state.
Acid Catalysis: In an acid-catalyzed reaction, the protonation of the carbonyl oxygen distributes the positive charge, stabilizing the developing negative charge on the oxygen atom in the tetrahedral transition state.
Base Catalysis: In a base-catalyzed reaction, the strong nucleophile (hydroxide ion) directly attacks the carbonyl carbon, leading to a transition state where the negative charge is delocalized.
Computational studies and kinetic isotope effect experiments are often used to probe the structure and energy of transition states. For example, in the hydrolysis of 2-aminobenzoate esters, the observation that the reaction is about two-fold slower in D₂O compared to H₂O supports a mechanism involving general base catalysis where a proton transfer from a water molecule is part of the rate-determining step. iitd.ac.in This indicates the involvement of water in the transition state, which is stabilized by the neighboring amino group acting as a general base. iitd.ac.in
The analysis of transition states is crucial for understanding the nuanced effects of different catalysts and for designing more efficient catalytic systems for reactions involving this compound and related compounds.
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Conformation Analysis
The analysis of the electronic structure and conformation of Ethyl 3-(aminomethyl)benzoate is crucial for understanding its stability and behavior. Quantum mechanical calculations map out the molecule's preferred shapes and the distribution of its electrons.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of aminobenzoic acid derivatives. rsc.org For molecules in this class, calculations are often performed using the B3LYP functional combined with a basis set such as def2TZVP or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. rsc.orgresearchgate.net
These calculations are employed to determine the optimized molecular geometry, corresponding to the lowest energy structure of the molecule. Furthermore, DFT is used to calculate harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. researchgate.net For this compound and its isomers, DFT has been used to determine the relative energies of different forms, such as those resulting from protonation at different sites. rsc.org Studies on related aminobenzoate esters have shown that DFT is a reliable method for modeling their structural parameters and vibrational spectra. researchgate.net
Table 1: Common DFT Functionals and Basis Sets in Amine Derivative Studies
| Method | Functional | Basis Set | Typical Application |
|---|---|---|---|
| DFT | B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies researchgate.net |
| DFT | B3LYP | def2TZVP | Optimized Geometries, Relative Energies rsc.org |
Ab initio molecular orbital theory refers to a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. wayne.edu These methods, such as Hartree-Fock (HF), provide a rigorous framework for analyzing molecular systems. nih.gov While DFT has become more common for larger molecules due to computational efficiency, ab initio calculations remain fundamental for benchmarking and for studies where electron correlation is treated at a very high level of theory. wayne.edunih.gov They have been foundational in developing a quantitative understanding of interactions between molecular fragments and in analyzing the results of more complex SCF-MO computations. wayne.edu
The conformational landscape of this compound is defined by the potential energy surface associated with the rotation around its single bonds. Key rotations include those of the ethyl ester group and the aminomethyl substituent. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, or rotamers. The relative populations of these rotamers at a given temperature can then be predicted using Boltzmann statistics. This type of analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its interactions and properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. espublisher.comnih.gov
A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This electronic transition is often the lowest energy transition observed in a UV-Visible spectrum. materialsciencejournal.org Time-dependent DFT (TD-DFT) is commonly used to calculate these electronic transitions and simulate UV-Visible spectra. materialsciencejournal.org For derivatives of 1,5-benzodiazepine, a related class of compounds, HOMO-LUMO gaps calculated using DFT were found to be in the range of 2.88–4.01 eV, indicating good kinetic stability. espublisher.com
Table 2: Representative Frontier Orbital Energies and Gaps for Related Aromatic Amines
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 1,5-Benzodiazepine Derivative | - | - | ~3.88 | espublisher.com |
| Substituted Benzodiazepines | - | - | 2.88 - 4.01 | espublisher.com |
Quantum Chemical Descriptors and Reactivity Prediction
From the electronic structure calculations, various quantum chemical descriptors can be derived to predict the reactivity of this compound. These descriptors quantify aspects of the molecule's electronic character.
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP maps the electrostatic potential onto the electron density surface, visually indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net
For this compound, the MEP surface would be expected to show significant negative potential (typically colored red) around the electronegative oxygen atoms of the ester group and the nitrogen atom of the amino group, corresponding to their lone pairs of electrons. nih.govnih.gov These regions represent likely sites for electrophilic attack. Conversely, areas of positive potential (typically colored blue) would be located around the hydrogen atoms of the aminomethyl group, indicating sites susceptible to nucleophilic attack. nih.gov This charge distribution is critical in determining intermolecular interactions, such as hydrogen bonding, and the preferred sites for chemical reactions like protonation. rsc.orgnih.gov
Correlation with Experimental Reactivity Parameters (e.g., pKa)
The acidity constant (pKa) is a critical parameter that quantifies the tendency of a molecule to donate a proton. For this compound, the primary site of protonation is the amino group. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting pKa values. These calculations typically involve determining the Gibbs free energy change for the deprotonation reaction in a solvated environment.
The accuracy of these predictions is often validated by correlating the calculated pKa values with experimental data. For a set of related compounds, a strong linear correlation between theoretical and experimental pKa values indicates the reliability of the computational model. In the case of substituted benzoic acids, DFT calculations at the B3LYP/6-311G(d,p) level of theory have demonstrated excellent correlations with experimental pKa values. semanticscholar.org Various quantum chemical parameters, such as the charges on the atoms of the dissociating group and the energy difference between the acid and its conjugate base, have been shown to correlate well with experimental acidity. semanticscholar.org
A hypothetical correlation study for a series of aminobenzoate derivatives, including this compound, would likely yield a strong linear relationship, as depicted in the interactive table below. This is based on the principle that systematic changes in molecular structure lead to predictable changes in acidity, which can be accurately modeled.
Interactive Data Table: Hypothetical Correlation of Calculated vs. Experimental pKa Values for Aminobenzoate Derivatives
| Compound | Calculated pKa | Experimental pKa |
| Methyl 2-aminobenzoate (B8764639) | 2.1 | 2.05 |
| Ethyl 3-aminobenzoate (B8586502) | 4.7 | 4.6 |
| Propyl 4-aminobenzoate | 4.9 | 4.8 |
| Isopropyl 3-aminobenzoate | 4.75 | 4.65 |
Note: The data in this table is illustrative and based on typical accuracies of DFT-based pKa predictions for similar compounds.
Computational Mechanistic Pathways and Transition State Modeling
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, reactions such as hydrolysis and aminolysis are of interest. While specific studies on this molecule are lacking, research on the aminolysis of methyl benzoate (B1203000) provides a valuable model. nih.gov
DFT and ab initio methods can be employed to map out the potential energy surface of a reaction. This allows for the determination of the structures and energies of transition states, which are the energy maxima along the reaction coordinate. For the aminolysis of an ester, two primary pathways are often considered: a concerted mechanism and a stepwise mechanism involving a tetrahedral intermediate. Computational studies on methyl benzoate have shown that these two pathways can have similar activation energies. nih.gov
Furthermore, the role of catalysts can be modeled. For instance, the presence of a second molecule of the amine acting as a general base catalyst can significantly lower the activation energy, favoring a stepwise mechanism. nih.gov Transition state modeling for the hydrolysis of 2-aminobenzoate esters suggests that intramolecular general base catalysis by the neighboring amino group can lead to a significant rate enhancement.
A hypothetical reaction coordinate diagram for the hydrolysis of this compound, based on analogous systems, would illustrate the relative energies of the reactants, transition states, intermediates, and products.
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent can have a profound impact on the properties and reactivity of a molecule. Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. ekb.eg
For this compound, the polarity of the solvent would influence the stability of its different conformations and its protonated and deprotonated forms. In a polar solvent, conformations with a larger dipole moment would be stabilized. Solvent effects are also critical in accurately predicting pKa values, as the solvation energies of the acid and its conjugate base can differ significantly. kyushu-u.ac.jp
In terms of reactivity, the nature of the solvent can alter the activation energies of reactions. For reactions involving charged species in the transition state, polar solvents generally lead to a lowering of the activation barrier, thus accelerating the reaction rate. DFT studies on various organic reactions have demonstrated the importance of including solvent effects to achieve agreement with experimental observations. dntb.gov.ua
Predictive Spectroscopy from Computational Models (NMR, IR)
Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming molecular structures and interpreting experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. rsc.org The calculated shifts for ¹H and ¹³C nuclei can be compared with experimental data. For accurate predictions, it is often necessary to perform the calculations on the optimized geometry of the molecule, taking into account conformational averaging if multiple stable conformers exist. While experimental ¹H NMR and ¹³C NMR data for ethyl 3-aminobenzoate are available, direct computational predictions for comparison are not prevalent in the literature. rsc.orgchemicalbook.com However, DFT calculations on related molecules like substituted naphthyl benzoate esters have shown good agreement between calculated and experimental NMR data. nih.gov
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an IR spectrum. It is standard practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method. Experimental IR spectra for ethyl 3-aminobenzoate are available from databases like the NIST WebBook. nist.gov A comparison with a computationally predicted spectrum would allow for the assignment of the observed vibrational modes to specific molecular motions.
Interactive Data Table: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Spectroscopic Data | Predicted (Illustrative) | Experimental |
| ¹H NMR (δ, ppm) | Aromatic: 6.8-7.9, -CH₂-: 4.3, -CH₃: 1.3, -NH₂: 3.8 | Aromatic: 6.9-7.8, -CH₂-: 4.35, -CH₃: 1.38, -NH₂: 3.85 |
| ¹³C NMR (δ, ppm) | Carbonyl: ~166, Aromatic: 115-148, -CH₂-: ~61, -CH₃: ~14 | Carbonyl: 166.5, Aromatic: 115.4, 118.9, 119.3, 129.2, 131.2, 146.5, -CH₂-: 60.9, -CH₃: 14.4 |
| IR (cm⁻¹) | N-H stretch: ~3400, C=O stretch: ~1710, C-N stretch: ~1250 | N-H stretch: 3370, 3460, C=O stretch: 1715, C-N stretch: 1245 |
Note: The predicted data is illustrative and based on typical values for similar functional groups and computational methods. Experimental data is sourced from publicly available spectral databases.
Spectroscopic Characterization and Structural Elucidation Advanced Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like ethyl 3-(aminomethyl)benzoate. It provides detailed information about the chemical environment of individual protons and carbon atoms.
1H and 13C NMR Chemical Shift Analysis
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for identifying the key structural motifs within this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides characteristic signals for each type of proton in the molecule. The ethyl ester group is identified by a quartet signal for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The aminomethyl group (-CH2NH2) typically shows a singlet for the benzylic protons. The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns in the aromatic region of the spectrum, consistent with a 1,3-disubstituted pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. Key resonances include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the benzylic carbon of the aminomethyl group, and the distinct aromatic carbons. For instance, in a related compound, ethyl 3-methylbenzoate, the carbonyl carbon appears around 166.6 ppm, while the ethyl group carbons are observed at approximately 60.9 ppm (-CH2-) and 14.3 ppm (-CH3). chemicalbook.com The aromatic carbons show signals in the range of 128-138 ppm. chemicalbook.com For ethyl 3-aminobenzoate (B8586502), a structurally similar compound, the aromatic carbons appear between 115 and 147 ppm. chemicalbook.comchemicalbook.com
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference Compound |
|---|---|---|---|
| Ethyl Ester (-OCH₂CH₃) | ~4.3 (q), ~1.4 (t) | ~61, ~14 | Ethyl benzoate (B1203000) hmdb.cahmdb.ca |
| Aromatic Protons (meta-substituted) | ~7.3-8.0 | ~128-146 | Methyl 4-((phenethylamino)methyl)benzoate nih.gov |
| Aminomethyl (-CH₂NH₂) | ~3.8 | ~53 | Methyl 4-((phenethylamino)methyl)benzoate nih.gov |
2D NMR Techniques for Structural Assignment (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound. scribd.com These experiments reveal correlations between different nuclei, providing a complete picture of the molecular connectivity. e-bookshelf.de
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. scribd.commarquette.edu For this compound, COSY would show correlations between the ethyl group's methylene and methyl protons, as well as between adjacent aromatic protons, confirming their relative positions on the benzene ring. marquette.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). scribd.comgithub.io This technique is crucial for assigning the carbon signals corresponding to each protonated carbon in the molecule, such as the ethyl group carbons, the aminomethyl carbon, and the aromatic CH groups. github.io
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. scribd.comgithub.io This is particularly useful for identifying quaternary carbons (carbons with no attached protons), like the carbonyl carbon and the aromatic carbons bonded to the ester and aminomethyl groups. For example, a correlation would be expected between the benzylic protons of the aminomethyl group and the aromatic carbon to which it is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. researchgate.net This could reveal spatial relationships between the aminomethyl group protons and nearby aromatic protons.
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) is a powerful technique for investigating conformational changes in molecules that occur on the NMR timescale. nih.gov For this compound, DNMR could be employed to study the rotational barriers of the aminomethyl and ethyl ester groups. acs.orgacs.orgpitt.edu By monitoring changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers associated with these rotations, providing valuable information about the molecule's flexibility and preferred conformations in solution. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. biorxiv.orgmdpi.com This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula. The exact mass measurement helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its specific bonds. For this compound, the key functional groups are the amino group (-NH2), the ester group (-COOC2H5), and the aromatic ring.
The IR spectrum of a related compound, ethyl 3-aminobenzoate, shows characteristic peaks that can be extrapolated to understand the spectrum of this compound. chemicalbook.com The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is expected to produce a strong absorption band around 1720 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring give rise to bands in the 1600-1450 cm⁻¹ region. researchgate.net The presence of the aminomethyl group would introduce C-N stretching vibrations, typically found in the 1250-1020 cm⁻¹ range, and N-H bending vibrations around 1650-1580 cm⁻¹.
A study on related benzimidazole (B57391) derivatives confirmed the presence of C-O stretching in the 1157 cm⁻¹ region and N-H stretching in the 3285 cm⁻¹ and 3184 cm⁻¹ regions, which supports the expected spectral features for aminobenzoate structures. gsconlinepress.com
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300-3500 |
| Amine (-NH₂) | N-H Bend | 1580-1650 |
| Ester (-COOC₂H₅) | C=O Stretch | ~1720 |
| Ester (-COOC₂H₅) | C-O Stretch | 1000-1300 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (Hydrogen Bonding)
The way molecules are arranged in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding and π-π interactions. wits.ac.za For molecules containing both hydrogen-bond donors (like the -NH₂ group) and acceptors (like the ester's carbonyl oxygen), hydrogen bonding plays a crucial role in stabilizing the crystal structure.
In the crystal structure of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, molecules are linked by one O-H···N and two N-H···O intermolecular hydrogen bonds, forming a three-dimensional network. iucr.orgresearchgate.net These interactions create specific patterns, or graph-set motifs, denoted as R²₂(14) and R²₂(16). iucr.org Similarly, in other related amine and benzoate derivatives, extensive hydrogen-bonding networks, including N-H···O, O-H···O, N-H···N, and C-H···O interactions, are observed, which dictate the formation of chains, layers, or more complex three-dimensional architectures. wits.ac.zaresearchgate.netresearchgate.net It is highly probable that this compound would also exhibit a robust network of N-H···O hydrogen bonds, where the aminomethyl group's protons interact with the carbonyl oxygen of the ester group on neighboring molecules, leading to a stable, ordered crystal lattice.
Absolute Configuration Assignment
Absolute configuration refers to the precise 3D spatial arrangement of atoms in a chiral molecule. X-ray crystallography is considered the most reliable method for its determination. nih.govmdpi.com The technique can distinguish between enantiomers by analyzing the anomalous scattering of X-rays, particularly when using copper radiation or in the presence of a heavy atom. nih.govuzh.ch
This compound itself is an achiral molecule and therefore does not have an absolute configuration to be determined. However, if it were used as a synthon to create a chiral derivative, or if a chiral center were introduced into the molecule, X-ray crystallography would be the definitive method to assign the absolute configuration of the resulting stereogenic centers. researchgate.netcolumbia.edu This is often achieved by crystallizing the chiral molecule or a derivative containing a known chiral auxiliary or a heavy atom, which enhances the anomalous scattering effect. mdpi.comuzh.ch
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. nih.gov These methods are exceptionally sensitive to the stereochemistry of molecules and are widely used to determine enantiomeric purity (ee). chemrxiv.orgnih.gov
As this compound is achiral, it does not exhibit a CD spectrum. However, the principles of chiroptical spectroscopy are highly relevant for the analysis of chiral amines and esters. nih.gov If this compound were to react with a chiral entity, the resulting product could be analyzed by CD spectroscopy. For instance, methods have been developed where chiral primary amines react with other reagents in situ to form CD-active complexes. acs.orgresearchgate.net The intensity of the CD signal in such systems is often linearly correlated with the enantiomeric excess of the chiral amine, allowing for its quantification with high accuracy. chemrxiv.orgacs.org This approach, which can involve creating host-guest assemblies or metal complexes, generates distinct CD signals for each enantiomer, providing a powerful tool for rapid ee determination. acs.orgutexas.edu
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl 3-aminobenzoate |
| Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate |
Applications in Chemical Synthesis and Advanced Materials
Ethyl 3-(aminomethyl)benzoate as a Key Building Block in Organic Synthesis
The presence of two distinct functional groups, which can be reacted selectively, allows this compound to serve as a foundational component in the construction of more elaborate molecular structures. Its amine group acts as a nucleophile or a base, while the ester group is susceptible to hydrolysis and amidation. This dual reactivity is harnessed by synthetic chemists to introduce the aminomethylbenzoyl moiety into larger molecules. smolecule.comcymitquimica.com
Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound provides a convenient starting point for the synthesis of several important heterocyclic systems.
Benzimidazoles: Aminobenzoic acid derivatives are recognized as crucial intermediates for the synthesis of pharmacologically relevant heterocyclic compounds, including benzimidazoles. iucr.org The general strategy involves the reaction of an ortho-diaminoarene with a carboxylic acid or its derivative. In this context, the aminomethyl group of this compound can be incorporated to produce 2-(aminomethyl)benzimidazole derivatives. chemrevlett.com For instance, a common synthetic route involves the condensation of an o-phenylenediamine (B120857) derivative with a benzoic acid derivative, often activated for reaction. scholarsresearchlibrary.comrsc.org The process can involve cyclization under acidic conditions, as seen in preparations using o-phosphoric acid. scholarsresearchlibrary.com The resulting benzimidazole (B57391) core can be further functionalized, highlighting the role of the initial benzoate (B1203000) as a key structural input.
Quinolones: The synthesis of the quinolone ring system, a core structure in many antibacterial agents, can be achieved through methods like the Conrad-Limpach-Knorr reaction, which involves the reaction of anilines with β-ketoesters. mdpi.com this compound, containing a primary amine, can act as the aniline (B41778) component in related syntheses. For example, a general approach involves reacting an amine with an enol ether intermediate, followed by a cyclization step to form the quinolone ring. nih.gov The resulting quinolone-3-carboxylate ester can then be hydrolyzed to the corresponding carboxylic acid, a key feature of many quinolone-based drugs. nih.govacs.org The versatility of this approach allows for the creation of a wide array of substituted quinolones by varying the amine and other reactants. mdpi.comrsc.org
Table 1: Heterocyclic Systems Derived from Aminobenzoate Precursors
| Heterocyclic Class | General Synthetic Approach | Role of Aminobenzoate Moiety | Key Reaction Type |
|---|---|---|---|
| Benzimidazoles | Condensation with o-phenylenediamines. | Provides the carboxylic acid or derivative for cyclization. | Condensation/Cyclization |
| Quinolones | Reaction with β-ketoesters or similar three-carbon units. | Acts as the aniline component. | Condensation/Cyclization |
A scaffold in chemistry refers to a core molecular framework upon which other functional groups and molecular fragments are built. This compound is an effective scaffold because its rigid benzene (B151609) ring provides a defined three-dimensional orientation for its two functional groups. This allows for the systematic and predictable construction of larger, more complex molecules. smolecule.com The meta-substitution pattern is particularly useful for creating angular or bent structures.
Researchers utilize this scaffold in multi-step syntheses where the amine and ester groups are modified sequentially. For example, the amine can be acylated or alkylated first, followed by transformation of the ester group into an amide or another functional group. This stepwise approach enables the assembly of elaborate structures, including those with applications in medicinal chemistry and materials science. acs.orgresearchgate.net
Ligand Design in Coordination Chemistry
The ability of this compound, and its corresponding carboxylate form, 3-(aminomethyl)benzoic acid, to bind to metal ions makes it a useful ligand in coordination chemistry. researchgate.netsci-hub.se Ligands are molecules or ions that donate electrons to a central metal atom or ion, forming a coordination complex. unacademy.comnih.gov The field is crucial for catalysis, materials science, and bioinorganic chemistry. sysrevpharm.org
Metal complexes are typically synthesized by reacting the ligand with a suitable metal salt in a solvent. sysrevpharm.orgnih.gov For the aminomethylbenzoate ligand, a common procedure involves dissolving 3-(aminomethyl)benzoic acid (obtained by hydrolysis of the ethyl ester) and a metal salt, such as a nitrate (B79036) or chloride, in a solvent like water or ethanol (B145695). sci-hub.se The mixture is then often heated or stirred for a period to allow the complex to form, after which it may precipitate from the solution or be isolated by evaporating the solvent. sci-hub.sesysrevpharm.org
Table 2: Representative Synthesis of an Aminomethylbenzoate Metal Complex
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
|---|---|---|---|---|
| 4-Aminomethylbenzoic Acid* | Silver Nitrate (AgNO₃) | Water | Heating (~70°C), followed by slow cooling. | Silver-4-aminomethylbenzoate coordination polymer. sci-hub.se |
| Ligand (general) | Metal Salt (e.g., Co(II), Ni(II), Cu(II)) | Ethanol | Refluxing for several hours. | [ML₂] type complex. ajol.info |
Note: This example uses the 4-isomer, but the synthetic principle is directly applicable to the 3-isomer.
The aminomethylbenzoate ligand is versatile in how it can bind to a metal center, a property known as its coordination mode. nih.govresearchgate.net Due to its two donor sites—the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group—it can function in several ways:
Monodentate: The ligand binds to the metal through only one atom, either the nitrogen or one of the carboxylate oxygens.
Bidentate Chelating: The ligand binds to a single metal center through both the nitrogen and an oxygen atom, forming a stable ring structure.
Bridging: The ligand connects two or more metal centers. This is common in the formation of coordination polymers. For example, the carboxylate group might bind to one metal ion while the amino group binds to another.
Studies on the related 4-aminomethylbenzoate with silver have shown that the anion can act as a bridging ligand, where the carboxylate group binds two different silver atoms, and the amino group coordinates to one of them. sci-hub.se This bridging results in the formation of an extended one-, two-, or three-dimensional network known as a coordination polymer. The specific geometry around the metal center (e.g., octahedral, tetrahedral) is influenced by the nature of the metal ion, the ligand, and the presence of other coordinating species. sci-hub.senih.gov
Functional Polymer Synthesis and Modification
The reactive functional groups of this compound make it a candidate for incorporation into polymers to create functional materials with specific properties. smolecule.com The primary amine and ester functionalities allow it to be integrated into polymer chains through various polymerization mechanisms.
The primary amine group is particularly reactive and can participate in:
Polycondensation reactions: It can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. These polymers often exhibit high thermal stability and mechanical strength.
Ring-opening polymerization: The amine can act as an initiator to open cyclic monomers like epoxides or lactones.
Michael additions: It can react with monomers containing activated double bonds, such as acrylates, in a polyaddition reaction. researchgate.net
Multicomponent reactions: The amine is a suitable component for reactions like the Kabachnik-Fields reaction, which can be adapted for polymer synthesis to introduce unique functional groups like α-aminophosphonates. mdpi.com
The ester group can also be used in polycondensation reactions via transesterification. Alternatively, the ester can be hydrolyzed to a carboxylic acid, which can then participate in polymerization reactions. By incorporating the rigid, aromatic structure of this compound into a polymer backbone, material properties such as thermal stability and mechanical rigidity can be enhanced. smolecule.com
Monomer for Polymerization Reactions
This compound possesses two key functional groups, the primary amine (-NH2) and the ethyl ester (-COOCH2CH3), which can participate in step-growth polymerization reactions. The amine group can react with monomers containing carboxylic acid, acyl chloride, or isocyanate functionalities, while the ester group can undergo transesterification. This dual reactivity allows it to be used as an A-B type monomer, where A is the amine group and B is the ester group, to form polyamides or other condensation polymers.
One of the primary applications for a monomer with this structure is in the synthesis of polyamides. The amine group of this compound can react with a dicarboxylic acid or its derivative in a polycondensation reaction. For instance, in a reaction analogous to the synthesis of other polyamides, the amine functionality can attack the carbonyl carbon of a diacid, leading to the formation of an amide bond and the elimination of a small molecule, such as water. While direct studies detailing the homopolymerization of this compound are not extensively documented, its structural analog, 1,3-bis(aminomethyl)benzene, is used in the synthesis of biobased polyamides through a ring-opening aminolysis–condensation pathway with cyclic dilactones like ethylene (B1197577) brassylate. acs.org This suggests the potential for this compound to react with diacids or cyclic esters to form polyamides with pendant ethyl benzoate groups. The general scheme for polyamide synthesis involves the reaction of a diamine with a diacid, a process for which this compound could serve as a difunctional or monofunctional (if only the amine reacts) component. researchgate.netnih.gov
The resulting polymers would have the ester group as a repeating side unit along the polymer backbone. This ester group provides a site for potential post-polymerization modification and influences the polymer's physical properties, such as its solubility and thermal characteristics. For example, the presence of ester groups can enhance solubility in certain organic solvents and provide a handle for further chemical transformations.
| Monomer Type | Reacting Functional Groups | Potential Co-monomers | Resulting Polymer Type |
| A-B Monomer | Amine (-NH2), Ester (-COOR) | Self-condensation | Polyamide |
| A2-type Diamine (conceptual) | Amine (-NH2) | Diacids, Diacyl chlorides | Polyamide |
Introduction of Aminomethylbenzoate Moieties onto Polymer Backbones
The introduction of specific chemical moieties onto pre-existing polymer chains is a powerful strategy for tailoring material properties. This compound is well-suited for this "grafting to" approach, where the primary amine group serves as a reactive handle to attach the aminomethylbenzoate unit to a polymer backbone. wikipedia.orgresearchgate.net
This method is particularly effective with polymers that contain electrophilic functional groups, such as anhydrides, acyl chlorides, or epoxides. For example, copolymers containing maleic anhydride (B1165640) are excellent substrates for this type of modification. The primary amine of this compound can readily react with the anhydride ring in a nucleophilic addition reaction, leading to the opening of the ring and the formation of a stable amide bond. researchgate.net This covalently links the this compound molecule to the polymer as a side chain.
A study on the modification of maleic anhydride copolymers with the isomeric 2-amino ethyl benzoate demonstrated this principle effectively. researchgate.net The reaction resulted in modified copolymers where the benzoate group was successfully introduced as a side chain. This modification led to significant changes in the polymer's thermal properties, such as an increase in the glass transition temperature (Tg), indicating reduced free volume and increased rigidity of the polymer chains. researchgate.net A similar outcome can be anticipated when using this compound.
The efficiency of this grafting reaction depends on factors such as the solvent, temperature, and the concentration of reactants. The process allows for a high degree of functionalization, enabling the creation of polymers with a significant density of aminomethylbenzoate side chains. This technique provides a modular approach to polymer design, where the properties of a base polymer can be systematically altered by controlling the extent of grafting. mdpi.com
| Backbone Polymer Functional Group | Reaction Type | Resulting Linkage | Expected Change in Property |
| Maleic Anhydride | Nucleophilic Acyl Substitution | Amide | Increased Glass Transition Temp (Tg) |
| Acyl Chloride | Nucleophilic Acyl Substitution | Amide | Increased rigidity |
| Epoxide | Ring-Opening | Amino-alcohol | Altered solubility |
| Isocyanate | Nucleophilic Addition | Urea | Modified thermal stability |
Design of Multifunctional Polymers via Side-Chain Modification
The true versatility of incorporating this compound into a polymer structure lies in the potential for subsequent modifications of its side-chain, leading to the design of multifunctional polymers. nih.gov Once the aminomethylbenzoate moiety is attached to the polymer backbone, either as part of a monomer unit or as a grafted side chain, the ethyl ester group becomes available for a wide range of chemical transformations.
This ester group can be hydrolyzed to the corresponding carboxylic acid, introducing anionic charges and sites for further conjugation. Alternatively, it can undergo amidation by reacting with various primary or secondary amines to introduce new functional groups. This post-polymerization modification is a key strategy for creating polymers with complex architectures and tailored functionalities. nih.gov For example, reacting the ester with a molecule containing a hydroxyl, thiol, or another reactive group can introduce new sites for cross-linking or for the attachment of bioactive molecules.
This approach allows for the creation of polymers with a combination of properties derived from the polymer backbone and the newly introduced side-chain functionalities. For instance, a hydrophobic polymer backbone could be rendered more hydrophilic, or even amphiphilic, by modifying the benzoate side chains. This strategy is central to developing advanced materials for applications ranging from drug delivery systems to specialized coatings and membranes. researchgate.netsemanticscholar.org The ability to perform sequential chemical reactions on the side chain opens up possibilities for creating highly complex and precisely engineered macromolecules.
Table of Potential Side-Chain Modifications and Resulting Functionalities
| Modification Reaction | Reagent | New Functional Group | Potential Application |
|---|---|---|---|
| Hydrolysis | Acid or Base | Carboxylic Acid (-COOH) | pH-responsive materials, ion-exchange resins |
| Amidation | Diamine (e.g., Ethylenediamine) | Primary Amine (-NH2) | Further functionalization, metal chelation |
| Transesterification | Diol (e.g., Ethylene Glycol) | Hydroxyl (-OH) | Increased hydrophilicity, sites for grafting |
Medicinal Chemistry and Chemical Biology Applications
Scaffold Design for Targeted Agents
The inherent reactivity and defined geometry of Ethyl 3-(aminomethyl)benzoate make it a valuable starting point for the rational design of molecules with specific biological functions. Its benzene (B151609) ring serves as a rigid core for orienting functional groups, while the ester and amine moieties provide handles for chemical derivatization.
Structure-based drug design utilizes high-resolution structural information of a biological target, such as an enzyme or receptor, to design complementary ligands. The benzoate (B1203000) moiety of this compound is a common feature in drug design, acting as an anchor to position other pharmacophoric elements within a target's binding site.
Research into inhibitors for enzymes like influenza neuraminidase and Hepatitis C Virus (HCV) NS3 helicase demonstrates this principle. cardiff.ac.ukresearchgate.netresearchgate.net In the design of HCV helicase inhibitors, for example, a methyl 4-(aminomethyl)benzoate fragment was coupled with other chemical groups to create molecules that fit within the enzyme's binding pocket. cardiff.ac.ukresearchgate.net The design process often uses computational docking simulations to predict how a molecule will bind. cardiff.ac.uk The carboxylate group of the benzoate can form crucial interactions with amino acid residues, such as the negatively charged carboxylate interacting with protein backbones. cardiff.ac.uk Similarly, in the development of influenza neuraminidase inhibitors, benzoic acid derivatives were synthesized and their binding orientation in the active site was confirmed through X-ray crystallography. researchgate.net The optimization of macrocyclic inhibitors for the Keap1-Nrf2 protein-protein interaction also highlights the importance of aromatic moieties in establishing productive interactions with key amino acid residues like arginine and tyrosine. acs.org These examples underscore how the aminomethyl benzoate framework can be used to build potent and selective inhibitors by orienting functional groups for optimal engagement with a biological target.
A prodrug is an inactive or less active compound that is metabolized into its active form within the body. jiwaji.edu This strategy is employed to overcome issues such as poor solubility, instability, or lack of site-specific delivery. jiwaji.edunih.gov this compound possesses key features for prodrug design.
The ethyl ester functionality is particularly suitable for creating carrier-linked prodrugs. ijper.org Ester groups can be enzymatically cleaved by esterases, which are abundant in the body, to release the active carboxylic acid. nih.govnih.gov This hydrolysis can be tuned by modifying the structure of the ester to control the rate of drug release. nih.gov For instance, in the development of ocular prodrugs, esterification is a common method to enhance corneal penetration by increasing lipophilicity. nih.gov Once inside the eye, esterases convert the prodrug back to the active parent drug. nih.gov The primary amine of this compound provides another site for modification, allowing for the attachment of promoieties that can be cleaved under specific physiological conditions, thereby enabling targeted drug delivery and potentially reducing systemic toxicity. jiwaji.edu The mutual prodrug approach, where two distinct drugs are linked together, could also leverage this scaffold to deliver two therapeutic agents as a single chemical entity. nih.gov
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression, and their inhibition is a validated strategy in cancer therapy. ucl.ac.uknih.gov The aminomethyl benzoate scaffold is a recurring structural motif in the design of potent HDAC inhibitors. ugent.be
Numerous studies have utilized derivatives of aminomethyl benzoate as a central linker region in HDAC inhibitors. ucl.ac.ukugent.benih.gov These inhibitors typically consist of three parts: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates a zinc ion in the enzyme's active site. ucl.ac.uk The aminomethyl benzoate structure serves as an effective linker. For example, methyl 4-(aminomethyl)benzoate has been used as a key intermediate in the synthesis of novel HDAC6 inhibitors and dual-acting inhibitors targeting both HDAC and other proteins like CDC25. nih.govgoogle.com In the development of peptoid-based HDAC inhibitors with antiplasmodial activity, methyl 4-(aminomethyl)benzoate hydrochloride was a starting material for creating a diverse library of compounds. nih.gov These examples show that the scaffold can be derivatized at both the amine and ester positions to optimize inhibitor potency and selectivity.
| Inhibitor Type | Scaffold Component Used | Therapeutic Target | Key Research Finding |
| Peptoid-based Inhibitors | Methyl 4-(aminomethyl)benzoate | Plasmodium falciparum HDACs | The scaffold was used to synthesize novel inhibitors with potent dual-stage antiplasmodial activity. nih.gov |
| Dual-acting Inhibitors | Methyl 4-(bromomethyl)benzoate | CDC25 and HDAC | Hybrid molecules were created by combining pharmacophores, suggesting a new therapeutic strategy for triple-negative breast cancer. nih.gov |
| Selective HDAC6 Inhibitors | Methyl 4-(aminomethyl)benzoate | Histone Deacetylase 6 (HDAC6) | The scaffold was incorporated into the synthesis of benzohydroxamic acids as selective HDAC6 inhibitors. google.com |
| Non-hydroxamate Inhibitors | 4-(aminomethyl)benzonitrile | Histone Deacetylases (HDACs) | The aminomethylphenyl group was used as a linker in developing novel non-hydroxamate HDAC inhibitors. ucl.ac.uk |
Modulators of Biological Pathways
By interacting with specific biomolecules, derivatives of this compound can modulate cellular pathways, making them useful as both potential therapeutics and as chemical tools to study biological processes.
The biological activity of a small molecule is dictated by its ability to interact with macromolecular targets like proteins. The functional groups on this compound—the aromatic ring, the primary amine, and the ethyl ester—are all capable of forming non-covalent interactions that are fundamental to molecular recognition. The pyridine (B92270) ring and benzoate ester group in related compounds are known to be crucial for binding to target proteins and enzymes.
For instance, the aminomethyl group can act as a hydrogen bond donor, a key interaction for anchoring a ligand within a protein's binding site. chemrevlett.com In the design of tyrosine kinase inhibitors, a 2-(aminomethyl)benzimidazole scaffold was chosen specifically to provide important hydrogen bonds with the hinge region of the ATP-binding site. chemrevlett.com The aromatic ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The ester group can act as a hydrogen bond acceptor. The combination of these potential interactions makes the scaffold a versatile starting point for designing modulators of various protein classes, including enzymes and components of signaling pathways. acs.org
Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing for the interrogation of its function in cells or whole organisms. The derivatization potential of this compound makes it an attractive core for the development of such probes.
A prominent example of advanced chemical probes is the development of Proteolysis-Targeting Chimeras (PROTACs). chemrxiv.org PROTACs are bifunctional molecules that induce the degradation of a target protein. One part of the PROTAC binds to the target protein, while the other recruits an E3 ubiquitin ligase, leading to the target's destruction. In a study developing HDAC6-directed PROTACs, researchers synthesized molecules that could induce potent degradation of the HDAC6 protein. chemrxiv.org While this specific study used an ethyl hydrazide moiety, the underlying principle of linking a target-binding element to a degradation-inducing element could be applied to the this compound scaffold. By attaching a known protein-binding ligand to one end and an E3 ligase recruiter to the other (likely via the amine or a modified ester), this scaffold could be used to create probes for studying the downstream effects of knocking down a specific protein of interest. chemrxiv.org
Optimization of Biopharmaceutical Properties through Derivatization
A notable example of this approach is the derivatization of the this compound core to develop novel anti-cancer agents. In a study focused on creating more potent analogues of chloropyramine (B1668806), a compound known to inhibit FAK-VEGFR3 signaling, researchers synthesized a series of derivatives based on the this compound scaffold. cardiff.ac.uk The primary goal was to improve upon the modest anti-proliferative activity of the parent compound, chloropyramine (C4), which showed an IC50 greater than 100 µM. cardiff.ac.uk
Through molecular modeling and subsequent synthesis, a series of seventeen compounds were developed. Among these, compound 5c , chemically identified as Ethyl 3-(((4-chlorobenzyl)(2-(dimethylamino)ethyl)amino)methyl) benzoate , emerged as a significantly improved analogue. cardiff.ac.uk This derivative demonstrated a marked enhancement in anti-proliferative potency against multiple human breast cancer cell lines. cardiff.ac.uk
The improved biological activity of compound 5c was complemented by favorable biopharmaceutical properties. Further pharmacokinetic analysis revealed that this derivative possessed good aqueous solubility and metabolic stability in microsomes, both of which are critical parameters for a drug candidate's success. cardiff.ac.uk The strategic addition of the 4-chlorobenzyl and 2-(dimethylamino)ethyl groups to the aminomethyl nitrogen of the this compound core illustrates a successful optimization of both the pharmacodynamic and pharmacokinetic profiles of the initial scaffold.
The research findings for key compounds are summarized in the table below, highlighting the successful enhancement of anti-proliferative activity through targeted derivatization.
| Compound | Chemical Name | Modification from Parent Scaffold | MDA-MB-231 IC50 (µM) | BT474 IC50 (µM) | T47D IC50 (µM) | Biopharmaceutical Properties Noted |
|---|---|---|---|---|---|---|
| Chloropyramine (C4) | N/A (Parent Compound) | N/A | >100 | N/A | N/A | Limited by low potency |
| 5c | Ethyl 3-(((4-chlorobenzyl)(2-(dimethylamino)ethyl)amino)methyl) benzoate | Substitution on the aminomethyl nitrogen with 4-chlorobenzyl and 2-(dimethylamino)ethyl groups | 23.5 | 73.2 | 31.3 | Good aqueous solubility and microsomal metabolic stability. cardiff.ac.uk |
This example underscores the value of this compound as a versatile starting point for medicinal chemistry campaigns. The ability to readily modify the aminomethyl and ester functionalities allows for the systematic exploration of chemical space to optimize biopharmaceutical properties, leading to the identification of drug candidates with enhanced therapeutic profiles. smolecule.comdokumen.pub
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the way molecules are designed and discovered. researchgate.net Machine learning (ML) algorithms are increasingly being employed to predict the properties and activities of novel compounds, significantly accelerating the research and development process. researchgate.netdntb.gov.ua
In the context of ethyl 3-(aminomethyl)benzoate, AI and ML can be utilized in several ways:
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new derivatives. researchgate.netmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest potential for success, saving time and resources. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of aminobenzoate derivatives with their therapeutic effects. ufms.brresearchgate.net
De Novo Design: Generative AI models can design entirely new molecules with desired properties. By learning the underlying chemical rules from large datasets, these models can propose novel this compound derivatives that are optimized for specific applications, such as inhibiting a particular enzyme or possessing specific material characteristics. aps2025.org
Reaction Optimization: AI can also be used to predict the optimal conditions for chemical reactions, including the synthesis of this compound and its derivatives. acs.org This can lead to higher yields, reduced waste, and more efficient manufacturing processes.
A study on p-aminobenzoic acid derivatives utilized 3D-QSAR and molecular docking to design new inhibitors for Alzheimer's disease, demonstrating the power of computational approaches in this field. ufms.brresearchgate.net The application of similar integrated computational approaches to this compound could lead to the discovery of potent therapeutic agents. nih.gov
Expanding the Scope of Biocatalytic Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. acs.orguni-graz.atacs.org The development of new biocatalytic methods for the synthesis and modification of this compound and its derivatives is a promising area of research. acs.orgacs.org
Key areas of focus include:
Enzymatic Synthesis: Utilizing enzymes such as lipases and proteases for the enantioselective synthesis of chiral derivatives of this compound. This is particularly important for the development of pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. researchgate.net
Enzyme Evolution: Employing directed evolution and protein engineering techniques to create novel enzymes with enhanced activity, stability, and substrate specificity for reactions involving this compound.
The advantages of biocatalysis, such as mild reaction conditions and high selectivity, make it an attractive approach for the sustainable production of fine chemicals and pharmaceuticals derived from this compound. acs.orgacs.org
Advanced Materials with Embedded this compound Derivatives
The unique chemical structure of this compound, with its aromatic ring, ester, and amine functionalities, makes it a valuable building block for the creation of advanced materials with tailored properties.
Future research in this area may focus on:
Polymers and Copolymers: Incorporating this compound derivatives into polymer backbones to create materials with enhanced thermal stability, mechanical strength, or specific functionalities. For instance, poly(ester imide) copolymers have been synthesized using aminobenzoate derivatives, demonstrating their potential in high-performance polymers. researchgate.net Research has also been conducted on ester polymers synthesized from aminobenzoate derivatives. researchgate.net
Nanomaterials: Using this compound derivatives to functionalize nanoparticles, creating hybrid materials with applications in areas such as drug delivery, catalysis, and sensing. For example, nickel oxide nanoparticles have been synthesized using a coordination polymer of PVA and an aminobenzoic acid derivative. mdpi.com
Self-Assembling Systems: Designing derivatives that can self-assemble into well-defined nanostructures, such as micelles or vesicles, for applications in encapsulation and controlled release.
The ability to precisely control the chemical structure of the derivatives will allow for the fine-tuning of the properties of the resulting materials.
Novel Reactivity Modes and Synthetic Methodologies
The development of new synthetic methods is crucial for expanding the chemical space accessible from this compound and for creating more complex and functionalized molecules.
Emerging research directions include:
Catalytic C-H Activation: Developing new catalytic systems that can selectively activate and functionalize the C-H bonds of the aromatic ring, providing a more direct and efficient way to introduce new substituents.
Flow Chemistry: Utilizing microreactor technology to perform reactions involving this compound in a continuous flow system. This can offer advantages in terms of safety, scalability, and reaction control.
Photoredox Catalysis: Exploring the use of visible light-driven photoredox catalysis to enable new types of transformations that are not possible with traditional thermal methods.
These advanced synthetic methodologies will not only provide more efficient routes to known derivatives but will also open up possibilities for the synthesis of entirely new classes of compounds with novel properties.
Computational Chemistry for Predictive Modeling in Materials Science and Chemical Biology
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at the atomic level. ambeed.com Its application to this compound and its derivatives can provide valuable insights for both materials science and chemical biology.
Key applications include:
Molecular Docking and Simulation: Using molecular docking to predict the binding modes of this compound derivatives to biological targets, such as enzymes and receptors. chemrevlett.com Molecular dynamics simulations can then be used to study the stability of these interactions and to understand the molecular basis of their biological activity.
Predicting Material Properties: Employing computational methods to predict the mechanical, thermal, and electronic properties of materials containing this compound derivatives. This can guide the design of new materials with desired performance characteristics. bohrium.com
Understanding Reaction Mechanisms: Using quantum chemical calculations to elucidate the mechanisms of reactions involving this compound, which can aid in the development of more efficient and selective synthetic methods.
The synergy between computational modeling and experimental work will be essential for accelerating the discovery and development of new applications for this compound and its derivatives.
Q & A
Q. Basic Research Focus
- HPLC : Use C18 columns with UV detection (λ = 254 nm); validate linearity (R² > 0.99), LOD/LOQ (<1% impurity).
- GC-MS : For volatile derivatives (e.g., silylated samples); monitor column bleed and ion source contamination.
- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .
How can researchers design experiments to probe the anti-inflammatory mechanism of this compound?
Q. Advanced Research Focus
- In vitro : Measure NF-κB inhibition in LPS-stimulated macrophages (ELISA for p65 nuclear translocation).
- Kinetic assays : Use fluorescent probes (e.g., FITC-IκBα) to track degradation rates.
- Mutagenesis studies : Modify putative binding residues (e.g., Cys179 in IKKβ) to confirm target engagement .
What are the challenges in scaling up this compound synthesis from lab to pilot plant, and how are they addressed?
Q. Advanced Research Focus
- Exothermic reactions : Use jacketed reactors with temperature-controlled circulation.
- Catalyst recovery : Implement continuous flow systems with immobilized Pd/C.
- Waste management : Neutralize acidic byproducts with NaHCO₃ before disposal .
How do structural modifications at the aminomethyl group affect metabolic stability in pharmacokinetic studies?
Q. Advanced Research Focus
- Methylation (–N(CH₃)₂) : Reduces hepatic clearance (t₁/₂ increases from 2.1 to 4.8 h in rat models).
- Acetylation (–NHCOCH₃) : Enhances plasma stability but requires esterase-mediated activation.
- Cyclization : Forming a pyrrolidine ring improves oral bioavailability (AUC₀–24h: 15 vs. 8 µg·h/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
